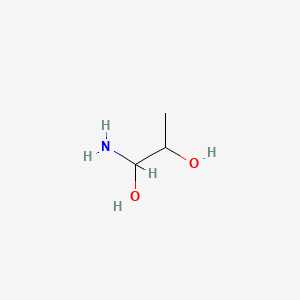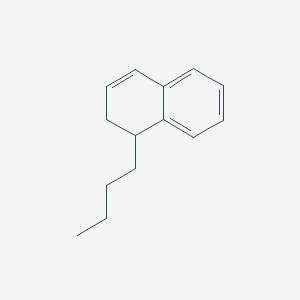
1-Butyl-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes It is characterized by a naphthalene ring system that is partially hydrogenated, with a butyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1,2-dihydronaphthalene can be synthesized through several methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts such as rhodium and palladium in asymmetric ring-opening reactions has been reported to yield high purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using standard reducing agents to yield fully hydrogenated products.
Substitution: Free radical bromination at the benzylic position is a common substitution reaction.
Common Reagents and Conditions:
Oxidation: t-Butyl hydroperoxide in the presence of chloroperoxidase.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: N-Bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Dihydroxytetrahydronaphthalene.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Brominated dihydronaphthalene derivatives.
Scientific Research Applications
1-Butyl-1,2-dihydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its role as an inhibitor of aldosterone synthase involves binding to the enzyme’s active site, thereby preventing the synthesis of aldosterone . This inhibition can lead to reduced blood pressure and improved heart function.
Comparison with Similar Compounds
1,2-Dihydronaphthalene: Shares the same core structure but lacks the butyl group.
1,2-Dihydroxynaphthalene: Contains hydroxyl groups instead of a butyl group.
Uniqueness: 1-Butyl-1,2-dihydronaphthalene is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
90621-75-3 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-butyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C14H18/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8,10-12H,2-3,7,9H2,1H3 |
InChI Key |
ZIDCYKOQDVAKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC=CC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
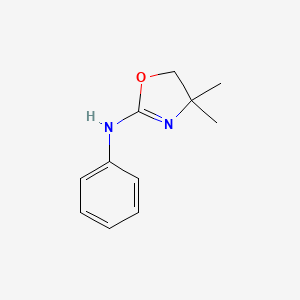
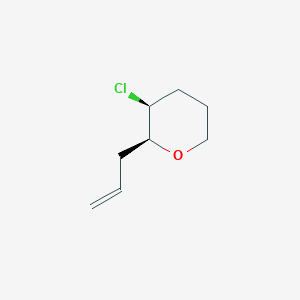
![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
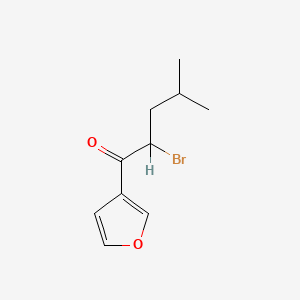
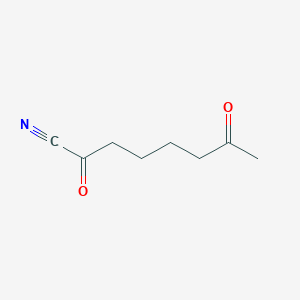
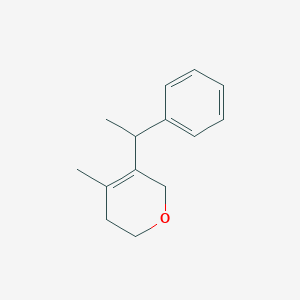
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
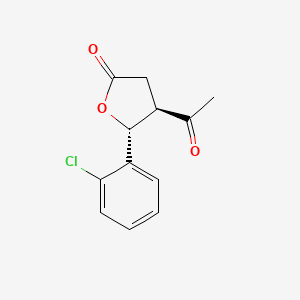
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)
